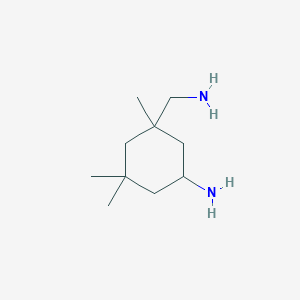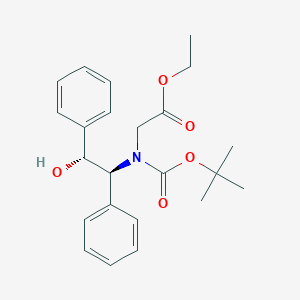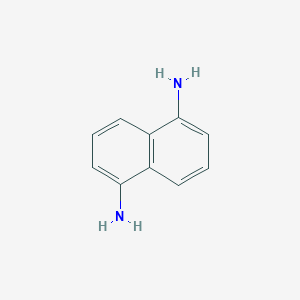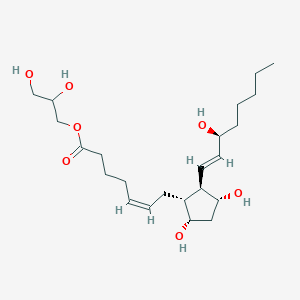
PGF2α-G
Übersicht
Beschreibung
Prostaglandin F2.alpha.-1-glyceryl ester is a naturally occurring prostaglandin derivative. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Prostaglandin F2.alpha.-1-glyceryl ester is specifically known for its role in various biological processes, including inflammation and smooth muscle function .
Wissenschaftliche Forschungsanwendungen
Prostaglandin F2α-1-Glycerylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Industrie: Es wird bei der Entwicklung von Prostaglandin-basierten Pharmazeutika und Forschungsreagenzien verwendet.
5. Wirkmechanismus
Prostaglandin F2α-1-Glycerylester übt seine Wirkungen durch die Aktivierung spezifischer Prostaglandinrezeptoren aus, was zu verschiedenen physiologischen Reaktionen führt. Die Verbindung wird durch 15-Hydroxyprostaglandin-Dehydrogenase oxidiert, die eine entscheidende Rolle in ihrem Stoffwechsel und ihrer biologischen Aktivität spielt . Die beteiligten molekularen Ziele und Pfade umfassen den Cyclooxygenase-Pfad und spezifische Prostaglandinrezeptoren .
Ähnliche Verbindungen:
- Prostaglandin E2-1-Glycerylester
- Prostaglandin D2-1-Glycerylester
- Thromboxan A2-Glycerylester
Vergleich: Prostaglandin F2α-1-Glycerylester ist in seinen spezifischen biologischen Funktionen und Rezeptorinteraktionen im Vergleich zu anderen Prostaglandin-Glycerylestern einzigartig. Während Prostaglandin E2-1-Glycerylester und Prostaglandin D2-1-Glycerylester unterschiedliche Rollen bei Entzündungen und Immunantworten spielen, ist Prostaglandin F2α-1-Glycerylester stärker an der Funktion der glatten Muskulatur und verwandten physiologischen Prozessen beteiligt .
Wirkmechanismus
Target of Action
PGF2alpha-G primarily targets the Prostaglandin F2alpha receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Mode of Action
PGF2alpha-G acts by binding to the FP receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . This interaction with its targets results in changes in cellular processes such as cell proliferation, differentiation, and apoptosis .
Biochemical Pathways
The biochemical pathways affected by PGF2alpha-G involve the synthesis of prostanoids, including prostaglandin (PG) E2, PGD2, prostacyclin (PGI2), thromboxane A2 (TxA2), and PGF2alpha . These are generated through PGH synthase (PGHS), commonly known as cyclooxygenase (COX), in response to a wide variety of stimuli acting in a paracrine or autocrine manner . The biological functions of PGs could be modulated at multiple levels such as COX, PG synthases, and downstream receptors .
Pharmacokinetics
The elimination half-life of PGF2alpha is less than 1 minute in blood plasma . This suggests that PGF2alpha-G may also have a short half-life and rapid clearance, which could impact its bioavailability.
Result of Action
Through the FP receptor, PGF2alpha-G promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats
Action Environment
The action of PGF2alpha-G can be influenced by environmental factors. For instance, reactive oxygen species (ROS) play important roles in regulating the luteolytic action of PGF2alpha . The local concentration of ROS is controlled by superoxide dismutase (SOD), the main enzyme involved in the control of intraluteal ROS . Thus, the action, efficacy, and stability of PGF2alpha-G can be influenced by the balance of ROS and SOD in the environment.
Biochemische Analyse
Biochemical Properties
Prostaglandin F2alpha 1-glyceryl ester interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it is involved in the chemoenzymatic total synthesis of prostaglandins, guided by biocatalytic retrosynthesis . An unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones are utilized in combination to set the critical stereochemical configurations under mild conditions .
Cellular Effects
The effects of Prostaglandin F2alpha 1-glyceryl ester on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) .
Molecular Mechanism
Prostaglandin F2alpha 1-glyceryl ester exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it is involved in the stereoselective synthesis of prostaglandins, setting critical stereochemical configurations under mild conditions .
Metabolic Pathways
Prostaglandin F2alpha 1-glyceryl ester is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels . For example, it is involved in the chemoenzymatic total synthesis of prostaglandins .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Prostaglandin F2α-1-Glycerylester kann durch Inkubation von 2-Arachidonoylglycerin mit Cyclooxygenase-2 und spezifischen Prostaglandin-H2-Isomerasen in Zellkulturen synthetisiert werden . Dieser Prozess umfasst die Umwandlung von 2-Arachidonoylglycerin zu Prostaglandin H2, das anschließend zu Prostaglandin F2α-1-Glycerylester isomerisiert wird.
Industrielle Produktionsmethoden: Die industrielle Produktion von Prostaglandin F2α-1-Glycerylester beinhaltet typischerweise groß angelegte Zellkultursysteme, in denen die enzymatische Umwandlung von 2-Arachidonoylglycerin zu Prostaglandin F2α-1-Glycerylester auf Ausbeute und Reinheit optimiert wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Prostaglandin F2α-1-Glycerylester unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation und Isomerisierung .
Häufige Reagenzien und Bedingungen:
Oxidation: Prostaglandin F2α-1-Glycerylester kann durch 15-Hydroxyprostaglandin-Dehydrogenase oxidiert werden.
Isomerisierung: Die 2-Glycerylester-Einheit kann in typischen wässrigen Medien schnell mit dem stabileren 1-Glycerylester ins Gleichgewicht gelangen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Prostaglandinderivate und Metaboliten, wie Prostaglandin H2 und andere Glycerylester .
Vergleich Mit ähnlichen Verbindungen
- Prostaglandin E2-1-glyceryl ester
- Prostaglandin D2-1-glyceryl ester
- Thromboxane A-2-glyceryl ester
Comparison: Prostaglandin F2.alpha.-1-glyceryl ester is unique in its specific biological functions and receptor interactions compared to other prostaglandin glyceryl esters. While prostaglandin E2-1-glyceryl ester and prostaglandin D2-1-glyceryl ester have distinct roles in inflammation and immune responses, prostaglandin F2.alpha.-1-glyceryl ester is more involved in smooth muscle function and related physiological processes .
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl 7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPOVHSHWJQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693998 | |
| Record name | 2,3-Dihydroxypropyl 9,11,15-trihydroxyprosta-5,13-dien-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43042-79-1 | |
| Record name | 2,3-Dihydroxypropyl 9,11,15-trihydroxyprosta-5,13-dien-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



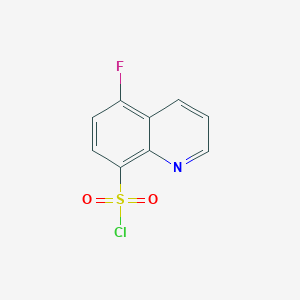
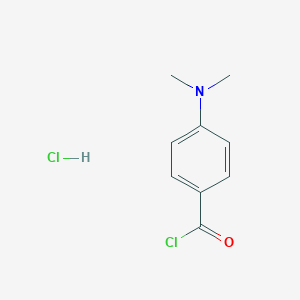

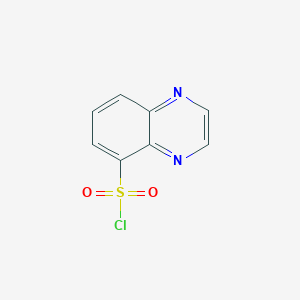
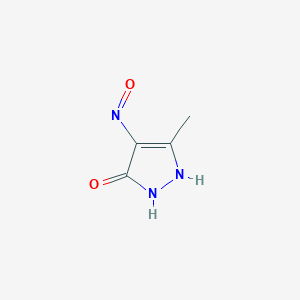


![1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine](/img/structure/B122775.png)
